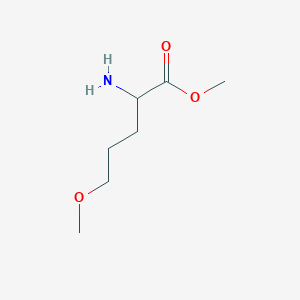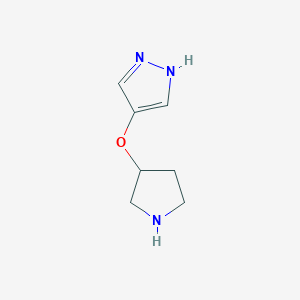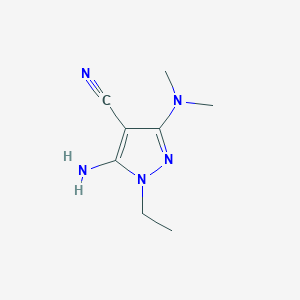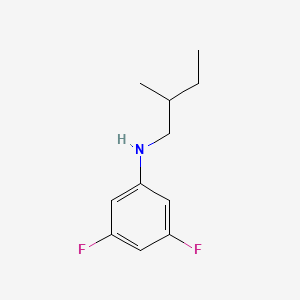![molecular formula C9H14N4 B13336210 2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B13336210.png)
2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core with an isopropyl group attached, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the construction of the pyrrolo[3,4-d]pyrimidine core followed by the introduction of the isopropyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with isopropylamine in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrrolo[3,4-d]pyrimidine oxide, while reduction could produce a more saturated derivative.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Another pyrrolopyrimidine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: A related compound with anti-proliferative properties against leukemia cell lines.
Uniqueness
2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C9H14N4 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-propan-2-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H14N4/c1-5(2)9-12-7-4-11-3-6(7)8(10)13-9/h5,11H,3-4H2,1-2H3,(H2,10,12,13) |
InChI-Schlüssel |
NDPFEQSIBBHBAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(CNC2)C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13336130.png)


![2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B13336140.png)



![N,2-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13336157.png)

![(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B13336169.png)




